Ethyl 2-(4-bromophenyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(4-bromophenyl)-3-oxobutanoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of butanoic acid and contains a bromophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-3-oxobutanoate typically involves the esterification of 4-bromophenylacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The general reaction scheme is as follows:
4-Bromophenylacetic acid+Ethyl acetoacetateH2SO4Ethyl 2-(4-bromophenyl)-3-oxobutanoate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Bromophenylacetic acid derivatives.
Reduction: Ethyl 2-(4-bromophenyl)-3-hydroxybutanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the keto and ester groups can undergo nucleophilic addition and substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the keto group.
4-Bromophenylacetic acid: Precursor in the synthesis of Ethyl 2-(4-bromophenyl)-3-oxobutanoate.
Ethyl acetoacetate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the bromophenyl and keto groups, which confer distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical and biological properties.
Properties
Molecular Formula |
C12H13BrO3 |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl 2-(4-bromophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)11(8(2)14)9-4-6-10(13)7-5-9/h4-7,11H,3H2,1-2H3 |
InChI Key |
FLMVDGWSCCNSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)C(=O)C |
Origin of Product |
United States |
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